This compound is classified as an organic compound and a pharmaceutical intermediate. It belongs to the category of arylimidazole derivatives, which are known for their diverse biological activities, including anti-cancer properties. It is particularly noted for its role in the synthesis of Nilotinib, a medication used in the treatment of chronic myeloid leukemia .
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride typically involves several steps that include the formation of the imidazole ring and subsequent functionalization with trifluoromethyl and aniline groups.
The molecular structure of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride can be represented as follows:
The compound has a melting point ranging from 124°C to 126°C, indicating its solid-state stability under standard conditions .
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride participates in various chemical reactions typical for arylimidazole derivatives:
The mechanism of action for compounds like 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride is primarily related to their interaction with biological targets:
The primary applications of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline dihydrochloride include:
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3